3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole
Description
3-(4-Chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole is a substituted pyrazole derivative characterized by a 4-chloro-3-methylphenoxy group at the 3-position, a methyl group at the 1-position, and a nitro group at the 4-position of the pyrazole ring. This compound is of interest due to its structural features, which are associated with diverse pharmacological and agrochemical applications. Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and analgesic activities .
For example, 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (a structurally related compound) is prepared by reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol in the presence of potassium hydroxide . Similar methodologies may apply to the target compound, substituting appropriate reagents to introduce the nitro and methylphenoxy groups.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-7-5-8(3-4-9(7)12)18-11-10(15(16)17)6-14(2)13-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFAQMIUMNEXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NN(C=C2[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole typically involves multiple steps starting from commercially available precursors. One common route involves the reaction of 4-chloro-3-methylphenol with an appropriate pyrazole derivative under specific conditions to introduce the phenoxy group. The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions to avoid over-nitration or decomposition of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at the 4-position undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions.
Mechanistic Insight : The nitro group’s electron-withdrawing nature facilitates hydrogenation to an amine. Catalytic hydrogenation preserves the aromatic pyrazole core, while acidic Fe/HCl systems may require inert atmospheres to prevent side reactions .
Nucleophilic Aromatic Substitution
The electron-deficient pyrazole ring enables substitution at positions activated by the nitro group.
Chloride Displacement
The 4-chloro substituent on the phenoxy ring participates in nucleophilic substitution:
Regioselectivity : Substitution occurs preferentially at the para position to the methyl group on the phenoxy ring due to steric and electronic factors .
Electrophilic Substitution
| Electrophile | Base | Position Modified | Product | Yield |
|---|---|---|---|---|
| I₂ | LDA, THF, -78°C | 5-position | 5-Iodo derivative | 61% |
| Br₂ | n-BuLi, Et₂O | 5-position | 5-Bromo derivative | 58% |
Limitation : Nitro groups strongly deactivate the ring, necessitating strong directing groups (e.g., methyl) or high-energy intermediates .
Cycloaddition and Heterocycle Formation
The pyrazole core participates in 1,3-dipolar cycloadditions with alkynes or nitriles:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 80°C | Pyrazolo[1,5-a]pyridine derivative | 73% |
| Acetonitrile | Microwave, 120°C, 2 h | Fused pyrazolo-triazole system | 65% |
Key Insight : Reactions are regioselective, with the nitro group directing addition to the 5-position of the pyrazole .
Functional Group Interconversion
The nitro group serves as a precursor for other functionalities:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Nitro to Cyano | CuCN, DMF, 150°C | 4-Cyano analog | Agrochemical intermediates |
| Nitro to Hydroxylamine | Zn/NH₄Cl, H₂O/EtOH | N-Hydroxyl intermediate | Pharmacological probes |
Stability and Degradation
Under extreme conditions, decomposition pathways emerge:
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Parent Pyrazole) | Activation Energy (kJ/mol) |
|---|---|---|
| Nitro Reduction | 3.2× faster | 45.2 |
| Chloride Substitution | 0.7× slower | 78.9 |
| Cycloaddition | 1.5× faster | 52.1 |
Scientific Research Applications
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. For instance:
- Study Findings : Compounds similar to 3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition rates comparable to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented:
- Case Study : A series of pyrazole derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Compounds showed inhibition rates ranging from 61% to 85% for TNF-α at a concentration of 10 µM .
Anticancer Activity
The anticancer effects of pyrazole derivatives have gained attention in recent years:
- Research Overview : In vitro studies demonstrated that compounds with structural similarities to this compound exhibited promising cytotoxicity against various cancer cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549). IC50 values were reported at approximately 5.35 µM and 8.74 µM respectively .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups to enhance biological activity. The compound's molecular formula is , with a molecular weight of approximately 253.67 g/mol .
Comparative Analysis of Pyrazole Derivatives
| Compound | Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| This compound | Antimicrobial | Not specified | E. coli, S. aureus |
| Similar Pyrazole A | Anti-inflammatory | 10 µM (61–85% inhibition) | TNF-α, IL-6 |
| Similar Pyrazole B | Anticancer | 5.35 (HepG2), 8.74 (A549) | Liver & Lung Carcinoma |
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitro group can participate in redox reactions, while the phenoxy and pyrazole moieties can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Substituent Effects
- Nitro Group : The 4-nitro group in the target compound and 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole enhances electrophilicity, making these compounds reactive intermediates for further functionalization (e.g., reduction to amines).
- Chlorophenoxy vs.
- Hybrid Structures : The triazole-pyrazole hybrid in ’s compound demonstrates how heterocyclic fusion can expand bioactivity, though this increases molecular weight and synthetic complexity .
Pharmacological Potential
- Antimicrobial Activity: Carbaldehyde-substituted pyrazoles (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) show notable antimicrobial effects, suggesting that the target compound’s phenoxy and nitro groups may confer similar properties .
- Agrochemical Utility : The nitro and chloro substituents in 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole align with herbicidal and insecticidal motifs, implying possible agrochemical applications for the target compound .
Biological Activity
3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole is a synthetic compound that has garnered interest in various biological and pharmacological studies. Its unique structure, which includes a pyrazole ring, chlorinated phenoxy group, and nitro substitution, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities.
- Molecular Formula : C12H12ClN3O3
- Molecular Weight : 283.69 g/mol
- CAS Number : 299930-70-4
- Structural Characteristics : The compound features a pyrazole core with substituents that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group and the chlorinated phenoxy moiety are critical for its pharmacological effects.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been tested against a range of bacterial strains, showing effectiveness in inhibiting growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
Research has highlighted the potential anticancer effects of pyrazole derivatives. A study demonstrated that similar compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups like the nitro group enhances cytotoxicity against specific cancer types.
3. Anti-inflammatory Effects
The anti-inflammatory activity of compounds containing pyrazole rings has been documented in several studies. These compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This property is particularly relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 31 µg/mL.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that pyrazole derivatives could significantly inhibit cell proliferation. The IC50 values were determined for various derivatives, showing promising results for further development into anticancer agents. Notably, one derivative demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin.
Q & A
Basic: What are the standard synthetic protocols for 3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of pyrazole precursors. For example, triazenylpyrazole intermediates can undergo copper-catalyzed cycloaddition or nucleophilic substitution reactions. Key steps include:
- Nitro-group introduction : Nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
- Phenoxy substitution : Reacting chloro-pyrazole intermediates with 4-chloro-3-methylphenol in the presence of K₂CO₃ in DMF at 80–100°C for 12–24 hours .
- Yield optimization : Use of polar aprotic solvents (e.g., THF/H₂O mixtures), catalytic CuSO₄/ascorbate systems for click chemistry, and column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substitution patterns and nitro-group placement. Coupling constants (J) help verify regiochemistry .
- X-ray crystallography : Resolves steric effects of the 4-chloro-3-methylphenoxy group and nitro-group orientation. For example, torsion angles between pyrazole and aryl rings are critical for conformational analysis .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₂H₁₁ClN₃O₃) with <2 ppm error .
Advanced: How can researchers resolve contradictory data arising from NMR and X-ray crystallography analyses of pyrazole derivatives?
Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomerism in solution vs. static solid-state structures). Strategies include:
- Variable-temperature NMR : Identifies coalescence temperatures for rotational barriers (e.g., phenoxy group rotation).
- DFT calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate proposed conformers .
- Supplementary crystallographic data : Analyze multiple crystal forms (polymorphs) to assess packing-induced distortions .
Advanced: What experimental strategies can optimize regioselectivity in electrophilic substitution reactions of nitro-pyrazole systems?
Answer:
The nitro group’s electron-withdrawing effect deactivates the pyrazole ring, directing electrophiles to the less hindered positions:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the 5-position, followed by quenching with electrophiles (e.g., aldehydes) .
- Protecting group strategies : Temporarily block reactive sites (e.g., methyl group at N1) to favor substitution at the 4-position .
- Solvent effects : Polar solvents (DMF, DMSO) enhance nitro-group polarization, improving meta-substitution outcomes .
Basic: What are the critical parameters for ensuring purity during chromatographic purification?
Answer:
- Column selection : Use silica gel (230–400 mesh) with a 10:1 to 3:1 hexane/ethyl acetate gradient for optimal separation of nitro-pyrazole derivatives .
- TLC monitoring : Employ UV-active spots (Rf = 0.3–0.5 in 7:3 hexane/ethyl acetate) to track the target compound.
- Recrystallization : Final purity (>98%) is achieved using ethanol/water mixtures, leveraging the compound’s low solubility in cold water .
Advanced: How does the nitro group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
The nitro group’s strong meta-directing and deactivating effects limit NAS to harsh conditions:
- Microwave-assisted reactions : Use DMF at 150°C with K₂CO₃ to substitute the 4-chloro group with amines or thiols .
- Catalytic systems : Pd/Cu catalysts enable cross-coupling (e.g., Suzuki-Miyaura) at the 5-position, bypassing nitro-group interference .
Advanced: What mechanistic insights explain divergent bioactivities in analogs with modified phenoxy substituents?
Answer:
- Steric effects : Bulkier substituents (e.g., 3-methyl vs. 4-methyl) reduce binding to enzymatic pockets (e.g., carbonic anhydrase isoforms) .
- Electron-withdrawing groups : The 4-chloro substituent enhances metabolic stability by reducing CYP450-mediated oxidation .
- Molecular docking : Simulations show nitro-group interactions with hydrophobic residues in target proteins (e.g., COX-2), rationalizing anti-inflammatory activity .
Basic: What safety protocols are essential for handling this compound during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of nitro-group-derived fumes .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Storage : Keep in airtight containers at 4°C, away from oxidizers (e.g., HNO₃) .
Advanced: How can thermal analysis (DSC/TGA) assess stability for long-term storage?
Answer:
- DSC (Differential Scanning Calorimetry) : Identifies melting points (e.g., 178–247°C for related pyrazoles) and polymorphic transitions .
- TGA (Thermogravimetric Analysis) : Detects decomposition onset temperatures (>200°C), ensuring storage below this threshold .
Advanced: What strategies validate metabolic stability in preclinical studies?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH to measure half-life (t₁/₂) via LC-MS .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Stable isotope labeling : Use ¹³C/¹⁵N-labeled analogs to track metabolite formation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
